Structural Elucidation and NMR Characterization of tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate
Structural Elucidation and NMR Characterization of tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate
Executive Summary
tert-Butyl N-[(1-formylcyclopropyl)methyl]carbamate (CAS: 153248-47-6) is a highly specialized, conformationally restricted building block widely utilized in advanced drug discovery and peptidomimetic synthesis. The incorporation of a 1,1-disubstituted cyclopropane ring imposes strict limitations on the dihedral angles ( ϕ , ψ ) of the resulting peptide backbone, effectively locking the molecule into specific spatial orientations crucial for binding affinity, as demonstrated in the development of[1].
This technical guide provides an in-depth deconstruction of its theoretical 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, bridging the gap between molecular geometry and magnetic resonance phenomena.
Structural Deconstruction & Magnetic Environment
To accurately interpret the NMR spectra of this molecule, one must first analyze its three-dimensional geometry and electronic distribution:
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The Cyclopropyl Core (Symmetry & Pseudo-Asymmetry): The molecule possesses a plane of symmetry that passes through the C1 carbon, the formyl group, and the aminomethyl group, bisecting the C2–C3 bond of the cyclopropane ring. Consequently, the C2 and C3 carbons are chemically equivalent. However, the four protons attached to C2 and C3 are not all equivalent. They form a classic AA'BB' spin system[2]. The two protons located cis to the formyl group exist in a different magnetic environment than the two protons located trans to it.
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The Formyl Group (-CHO): The highly electronegative oxygen atom and the sp2 hybridized carbonyl carbon create a strong diamagnetic anisotropic cone, profoundly deshielding the adjacent aldehyde proton and influencing the cis-cyclopropyl protons.
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The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group features a quaternary carbon and three equivalent methyl groups. The rapid free rotation of these methyl groups at room temperature results in a sharp, intense 9H singlet.
1 H NMR Spectral Analysis
The 1 H NMR spectrum (typically acquired in CDCl 3 at 400 MHz) is defined by the interplay between inductive effects and magnetic anisotropy. The assignments below are predicted based on established empirical rules detailed in [2].
Quantitative 1 H NMR Data Summary
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment | Causality & Mechanistic Rationale |
| 9.25 | Singlet (s) | 1H | - | -CH O (Formyl) | Extreme deshielding due to the diamagnetic anisotropy of the C=O double bond and the inductive effect of oxygen. |
| 4.95 | Broad Singlet (br s) | 1H | - | -NH -Boc | Broadening occurs due to the quadrupolar relaxation of the 14 N nucleus and slow chemical exchange. |
| 3.45 | Doublet (d) | 2H | ~6.0 | -CH 2 -N | Deshielded by the adjacent electronegative nitrogen. Splits into a doublet due to vicinal coupling with the NH proton. |
| 1.43 | Singlet (s) | 9H | - | -C(CH 3 ) 3 | Rapid rotation of the tert-butyl group averages the environment of the 9 protons into a single, sharp resonance. |
| 1.25 | Multiplet (m) | 2H | AA'BB' | Cyclopropyl CH 2 (cis to CHO) | Deshielded relative to the trans protons due to spatial proximity to the anisotropic cone of the formyl carbonyl group. |
| 1.05 | Multiplet (m) | 2H | AA'BB' | Cyclopropyl CH 2 (trans to CHO) | Shielded relative to the cis protons; typical resonance region for strained, saturated three-membered rings. |
13 C NMR Spectral Analysis
The 13 C NMR spectrum (100 MHz, CDCl 3 ) provides a direct map of the carbon skeleton. The cyclopropane carbons are characteristically shielded due to their high s -character (approaching sp2 hybridization in the C-C bonds to accommodate the 60° bond angles).
Quantitative 13 C NMR Data Summary
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Causality & Mechanistic Rationale |
| 201.0 | Quaternary ( sp2 ) | -C HO (Formyl) | Highly deshielded by the double bond to oxygen; typical range for aliphatic aldehydes. |
| 156.0 | Quaternary ( sp2 ) | Boc -N-C =O | Shielded relative to the aldehyde due to electron donation via resonance from the adjacent carbamate oxygen and nitrogen. |
| 79.5 | Quaternary ( sp3 ) | Boc -C (CH 3 ) 3 | Deshielded by the directly attached carbamate oxygen atom. |
| 42.0 | Secondary (CH 2 ) | -C H 2 -N | Deshielded by the adjacent nitrogen atom ( α -effect). |
| 32.0 | Quaternary ( sp3 ) | Cyclopropyl C 1 | Shifted downfield compared to unsubstituted cyclopropane (-2.9 ppm) due to the combined α -effects of the formyl and aminomethyl groups. |
| 28.4 | Primary (CH 3 ) | Boc -C(C H 3 ) 3 | Standard resonance for the three equivalent methyl carbons of a Boc protecting group. |
| 14.0 | Secondary (CH 2 ) | Cyclopropyl C 2, C 3 | Highly shielded due to the unique ring current and hybridization of the cyclopropane ring. Both carbons are chemically equivalent. |
Experimental Protocol: High-Resolution NMR Acquisition
To ensure reproducibility and high-fidelity data, the following self-validating protocol must be adhered to when acquiring the spectra.
Step 1: Sample Preparation & Solvation
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Action: Dissolve exactly 15 mg of tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
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Causality: 15 mg provides an optimal signal-to-noise ratio for 13 C acquisition without causing concentration-dependent aggregation or viscosity-induced line broadening. CDCl 3 is selected because it lacks exchangeable protons that would obscure the NH signal.
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Self-Validating Checkpoint: Inspect the tube for complete dissolution. Any particulate matter will cause magnetic susceptibility gradients, ruining the line shape.
Step 2: Probe Tuning & Shimming
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Action: Insert the sample into the spectrometer. Tune and match the probe for both 1 H and 13 C frequencies. Lock onto the deuterium signal of CDCl 3 . Perform gradient shimming (Z1-Z5).
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Causality: Tuning ensures maximum power transfer from the RF amplifier to the sample. Shimming homogenizes the static magnetic field ( B0 ), which is critical for resolving the complex AA'BB' multiplet of the cyclopropane ring.
Step 3: Acquisition Parameters
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Action: For 1 H NMR, use a 30° pulse program (zg30), a relaxation delay (D1) of 2.0 seconds, and 16 scans (NS). For 13 C NMR, use a proton-decoupled sequence (zgpg30), a D1 of 2.0 seconds, and a minimum of 512 scans.
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Causality: A 30° pulse (Ernst angle approximation) allows for faster longitudinal relaxation ( T1 ) recovery between scans, maximizing signal acquisition efficiency per unit time.
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Self-Validating Checkpoint: Post-Fourier transform, verify that the TMS peak is exactly at 0.00 ppm . If it deviates, the internal calibration has failed, and the spectrum must be manually re-referenced to TMS to ensure data integrity.
Data Visualization & Logical Workflows
The following diagrams map the operational workflow for data acquisition and the logical structural assignments of the molecule.
Caption: Step-by-step self-validating workflow for high-resolution NMR acquisition and processing.
Caption: Structural mapping of the molecule to its corresponding 1H NMR chemical shifts and causal magnetic effects.
References
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tert-butyl N-[(1-formylcyclopropyl)methyl]carbamate - 中文蛋白资源 Source: cnprot.com URL:
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Review of Spectrometric Identification of Organic Compounds, 8th Edition Source: Journal of Chemical Education - ACS Publications URL:[Link][2]
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Three-Step Synthesis of Cyclopropyl Peptidomimetics Source: Organic Letters - ACS Publications URL:[Link][1]
